molecular formula C9H7BrO2 B1498655 6-Bromoisochroman-1-one CAS No. 1162262-43-2

6-Bromoisochroman-1-one

Cat. No. B1498655
M. Wt: 227.05 g/mol
InChI Key: UPAPBCUWEGCRAG-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

LDA (12 ml, 17 mmol) was dissolved in THF (50 ml) at −78° C. then 4-Bromo-2-methylbenzoic acid (1.0 g, 4.6 mmol) in 10 ml THF was added. The mixture was stirred for 10 minutes then paraformaldehyde (0.56 g, 18.6 mmol) was added. The reaction was stirred at RT for 4 hours. When LC-MS showed the product M+1=229, the reaction was poured into 1N HCl and extracted with ether. The organic layer was washed with brine, dried and evaporated to dryness. The residue was flashed through an Analogix 115 g column and eluted with 0-100% ethyl acetate/hexane to yield 6-bromo-3,4-dihydro-1H-isochromen-1-one.
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
product M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[Br:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[C:12]([CH3:19])[CH:11]=1.C=O.Cl>C1COCC1>[Br:9][C:10]1[CH:11]=[C:12]2[C:13](=[CH:17][CH:18]=1)[C:14](=[O:16])[O:15][CH2:2][CH2:19]2 |f:0.1|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.56 g
Type
reactant
Smiles
C=O
Step Four
Name
product M
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluted with 0-100% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2CCOC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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